molecular formula C9H3BF18O3 B1630938 Boric Acid Tris(hexafluoroisopropyl) Ester CAS No. 6919-80-8

Boric Acid Tris(hexafluoroisopropyl) Ester

Cat. No. B1630938
CAS RN: 6919-80-8
M. Wt: 511.9 g/mol
InChI Key: GCMBIWYUVPAPEG-UHFFFAOYSA-N
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Description

Boric acid tris(hexafluoroisopropyl) ester, also known as BTHF, is a fluorinated boron compound that is used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is soluble in organic solvents such as alcohols and ethers. BTHF has a boiling point of 160°C, a melting point of -63°C, and a density of 2.3 g/cm3. BTHF is a useful reagent for organic synthesis and has a wide range of applications in the fields of chemistry, biology, and biochemistry.

Scientific Research Applications

Amide Formation via Amidation Reactions

The reaction of hexafluoroisopropyl esters with amines leads to efficient amidation. This solvent-free approach allows for rapid amide bond formation, making it useful in peptide synthesis, drug discovery, and bioconjugation. The resulting amides find applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Boric Acid Tris(hexafluoroisopropyl) Ester is a versatile compound used in organic synthesis . It is often used as a catalyst or reagent in various reactions . The primary targets of this compound are the reactant molecules in the reactions it catalyzes or participates in.

Mode of Action

The compound interacts with its targets by facilitating the formation of new bonds or the breaking of existing ones. This can lead to significant changes in the structure and properties of the target molecules .

Biochemical Pathways

Boric Acid Tris(hexafluoroisopropyl) Ester is involved in several biochemical pathways, including the synthesis of fluorinated compounds and the catalysis of olefin polymerization and aromatic compound boronation . These pathways can have various downstream effects, depending on the specific reactions and the molecules involved.

Result of Action

The molecular and cellular effects of Boric Acid Tris(hexafluoroisopropyl) Ester’s action depend on the specific reactions it is involved in. For example, in the synthesis of fluorinated compounds, it can help incorporate fluorine atoms into the target molecules, altering their properties .

Action Environment

The action, efficacy, and stability of Boric Acid Tris(hexafluoroisopropyl) Ester can be influenced by various environmental factors. For instance, the presence of moisture can lead to its decomposition . Therefore, it is typically stored under an inert gas and in a cool, dry place .

properties

IUPAC Name

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BF18O3/c11-4(12,13)1(5(14,15)16)29-10(30-2(6(17,18)19)7(20,21)22)31-3(8(23,24)25)9(26,27)28/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMBIWYUVPAPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BF18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6919-80-8
Record name Tris(2H-hexafluoroisopropyl) borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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